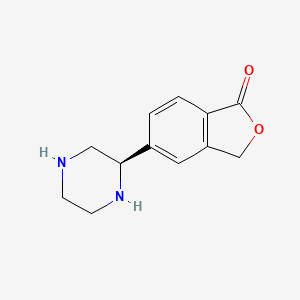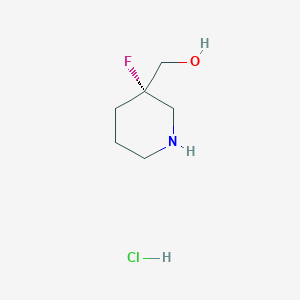
4-Bromo-2-(2-bromoethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8Br2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo group at the 4-position and a 2-(2-bromoethoxy) group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromoethoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobenzonitrile+2-BromoethanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-bromoethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or corresponding oxides.
Reduction: Formation of benzylamines
Scientific Research Applications
4-Bromo-2-(2-bromoethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-bromoethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the 2-(2-bromoethoxy) group, making it less reactive in certain nucleophilic substitution reactions.
2-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the 2-(2-bromoethoxy) group, leading to different reactivity and applications.
4-Bromo-2-(2-ethoxyethoxy)benzonitrile: Contains an ethoxyethoxy group instead of the bromoethoxy group, affecting its chemical properties and reactivity
Uniqueness
4-Bromo-2-(2-bromoethoxy)benzonitrile is unique due to the presence of both bromo and nitrile groups, which provide a combination of reactivity and binding properties that are useful in various chemical and biological applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H7Br2NO |
|---|---|
Molecular Weight |
304.97 g/mol |
IUPAC Name |
4-bromo-2-(2-bromoethoxy)benzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c10-3-4-13-9-5-8(11)2-1-7(9)6-12/h1-2,5H,3-4H2 |
InChI Key |
MRXFCDVFUKKEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
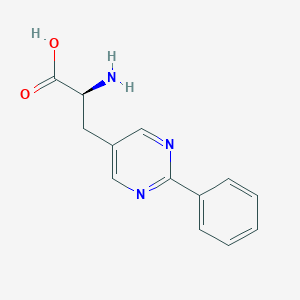
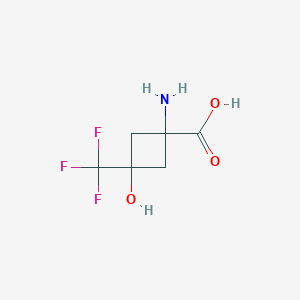
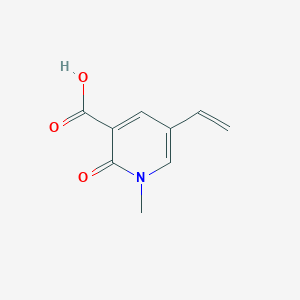

![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15226033.png)
![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

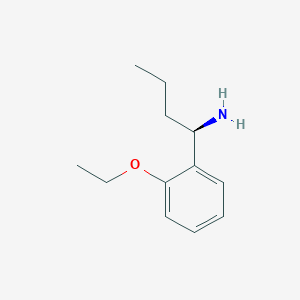
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)


